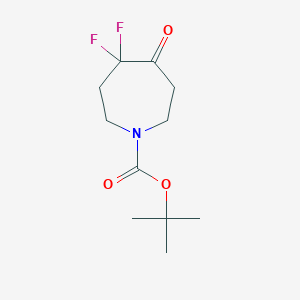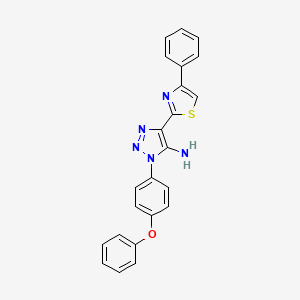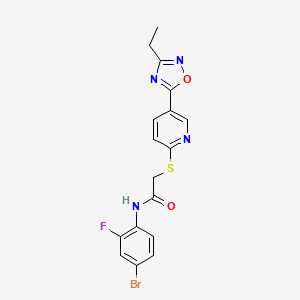
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate, also known as tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate, is a chemical compound that has been widely used in scientific research applications. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate involves its ability to bind to and inhibit the activity of neurotransmitter transporters. Specifically, this compound has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate are complex and varied, depending on the specific biological system being studied. In general, this compound has been shown to affect the release and reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels and receptors, including the GABA-A receptor.
実験室実験の利点と制限
One advantage of using Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate in lab experiments is its ability to selectively target specific neurotransmitter transporters, allowing researchers to study the effects of these transporters on various biological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
将来の方向性
There are several future directions for research involving Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate. One area of interest is the development of more potent analogs of this compound that can be used to study neurotransmitter transporters at lower concentrations. Another area of research is the use of this compound in the development of new treatments for various neurological and psychiatric disorders, such as depression and addiction. Additionally, the use of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate in combination with other compounds may provide new insights into the complex interactions between neurotransmitter systems in the brain.
合成法
The synthesis of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate is typically achieved through a series of chemical reactions that involve the use of various reagents and catalysts. One common method involves the reaction of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate acrylate with L-proline and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate has been widely used in scientific research applications due to its ability to interact with various biological pathways and processes. One area of research where this compound has been particularly useful is in the study of neurotransmitter transporters, which are proteins that play a critical role in regulating the levels of neurotransmitters in the brain.
特性
IUPAC Name |
tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-10-16-13(12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSMNZBBAJIRG-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)


![4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2990624.png)


![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)



![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)